

Application Notes: Quantification of Trimebutine in Human Plasma by HPLC-MS/MS

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Compound of Interest

Compound Name: Trimebutine (3-TCBS)

Cat. No.: B607637

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Introduction

Trimebutine is a non-competitive spasmolytic agent that acts as a regulator of gastrointestinal tract motility. It is widely used in the treatment of irritable bowel syndrome and other functional gastrointestinal disorders. Accurate quantification of Trimebutine and its metabolites in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides a detailed protocol for a sensitive and robust HPLC-MS/MS method for the determination of Trimebutine in human plasma.

Principle

This method utilizes High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (MS/MS) to achieve high selectivity and sensitivity. The procedure involves the extraction of Trimebutine and an internal standard (IS) from a plasma matrix, followed by chromatographic separation and detection using Multiple Reaction Monitoring (MRM).

Experimental Protocols

Materials and Reagents

- Trimebutine Maleate reference standard
- Internal Standard (e.g., Carbamazepine, Verapamil, or a stable isotope-labeled Trimebutine)

- HPLC-grade Methanol
- HPLC-grade Acetonitrile
- Formic Acid (LC-MS grade)
- Ammonium Acetate (LC-MS grade)
- Ultrapure water
- Human plasma (with K2-EDTA as anticoagulant)

Instrumentation

- HPLC system capable of binary gradient elution
- Autosampler
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation

Two common extraction methods are presented: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

Protocol 1: Protein Precipitation (PPT)[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Thaw frozen plasma samples at room temperature.
- Vortex the plasma samples to ensure homogeneity.
- To a 100 μ L aliquot of plasma in a microcentrifuge tube, add 50 μ L of the internal standard working solution.
- Add 300 μ L of cold acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

- Transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject an aliquot (e.g., 5-10 µL) into the HPLC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)[5][6]

- Thaw frozen plasma samples at room temperature.
- Vortex the plasma samples to ensure homogeneity.
- To a 200 µL aliquot of plasma in a glass tube, add 50 µL of the internal standard working solution.
- Add 1 mL of an organic extraction solvent (e.g., a mixture of n-hexane and isopropanol, 99:1, v/v).
- Vortex the mixture for 5 minutes.
- Centrifuge at 4,000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject an aliquot (e.g., 5-10 µL) into the HPLC-MS/MS system.

HPLC Conditions

Parameter	Recommended Conditions
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) or PFP column (e.g., Hypersil PFP Gold)[7]
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Gradient Program	0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-4.0 min: 90% B; 4.1-5.0 min: 10% B
Column Temperature	40°C
Injection Volume	5 µL

Mass Spectrometric Conditions

Parameter	Recommended Conditions
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temp.	450°C
Gas Flow	Desolvation: 800 L/hr; Cone: 50 L/hr

MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Trimebutine	388.2	165.1
N-desmethyl-Trimebutine	374.2	165.1
Carbamazepine (IS)	237.1	194.1
Verapamil (IS)	455.3	165.2
Haloperidol-d4 (IS)	380.1	169.0

Data Presentation

Method Validation Summary

The following tables summarize the typical validation parameters for a robust HPLC-MS/MS method for Trimebutine quantification.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Analyte	Linear Range (ng/mL)	LLOQ (ng/mL)	Correlation Coefficient (r ²)
Trimebutine	0.5 - 500	0.5	> 0.99

Table 2: Precision and Accuracy

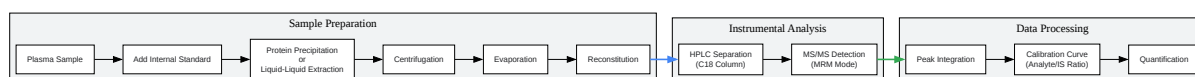
QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
LQC	1.5	< 10	< 10	90 - 110
MQC	75	< 10	< 10	90 - 110
HQC	400	< 10	< 10	90 - 110

Table 3: Recovery and Matrix Effect

Analyte	Extraction Recovery (%)	Matrix Effect (%)
Trimebutine	> 85	95 - 105

Visualizations

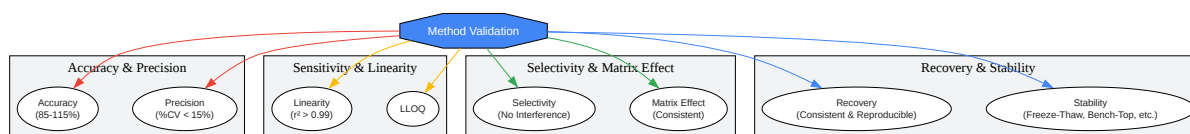
Experimental Workflow



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Caption: Experimental workflow for Trimebutine quantification in plasma.

Bioanalytical Method Validation Parameters



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